molecular formula C20H15F2N5O B2397445 N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE CAS No. 1251679-18-1

N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE

Cat. No.: B2397445
CAS No.: 1251679-18-1
M. Wt: 379.371
InChI Key: XUGGZILUYZSZDA-UHFFFAOYSA-N
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Description

N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Pyrrole Moiety: This step may involve the reaction of a suitable pyrrole derivative with the triazole intermediate.

    Attachment of the Difluorophenyl and Methylphenyl Groups: These groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.

    Substitution: Reagents like halogens (Cl~2~, Br2) or nucleophiles (NH~3~, OH-) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infections.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE likely involves interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and other functional groups may facilitate binding to these targets, modulating their activity and leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Compounds with similar triazole rings, such as 1,2,3-triazole-4-carboxamides.

    Pyrrole Derivatives: Molecules containing pyrrole moieties, like pyrrole-2-carboxamides.

    Difluorophenyl Compounds: Chemicals with difluorophenyl groups, such as difluorobenzamides.

Uniqueness

N-(2,4-DIFLUOROPHENYL)-1-(4-METHYLPHENYL)-5-(1H-PYRROL-1-YL)-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-1-(4-methylphenyl)-5-pyrrol-1-yltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O/c1-13-4-7-15(8-5-13)27-20(26-10-2-3-11-26)18(24-25-27)19(28)23-17-9-6-14(21)12-16(17)22/h2-12H,1H3,(H,23,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGGZILUYZSZDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)F)F)N4C=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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